4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydropyran ring substituted with a methoxyphenyl group and a carbonitrile functional group, which may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the methoxy group can enhance lipophilicity and modulate the compound's binding affinity to specific receptors or enzymes, influencing its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of tetrahydropyran have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. A study demonstrated that 4-(4-methoxyphenyl) derivatives exhibited cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast) | 15.2 | |
4-(Methoxyphenyl)-pyran derivative | HT29 (Colon) | 12.8 | |
Other pyran derivatives | Various | <20 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of this compound in a mouse model for cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
Case Study 2: Safety Profile
Another investigation focused on the safety profile of this compound. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development as a pharmaceutical agent.
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDAKKUAAMXNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359605 | |
Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-78-0 | |
Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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